4-Hydroxy-3,5-diiodobenzyl alcohol
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Overview
Description
4-Hydroxy-3,5-diiodobenzyl alcohol: is a chemical compound with the molecular formula C₇H₆I₂O₂ and a molecular weight of 375.93 g/mol . It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzyl alcohol structure. This compound is often used in pharmaceutical and biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol can be achieved through a single-step reaction from 4-hydroxybenzyl alcohol. This process involves the use of an aqueous medium with an initial pH of at least 7 . The reaction conditions typically require the presence of at least two equivalents of iodine to facilitate the iodination of the benzyl alcohol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining strict control over reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5-diiodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atoms, resulting in the formation of simpler benzyl alcohol derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are employed.
Major Products:
Oxidation: Formation of 4-hydroxy-3,5-diiodobenzaldehyde or 4-hydroxy-3,5-diiodobenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-Hydroxy-3,5-diiodobenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-diiodobenzyl alcohol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxybenzyl alcohol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
3,5-Diiodo-4-hydroxybenzoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
4-Hydroxy-3,5-diiodobenzaldehyde: Contains an aldehyde group, making it more reactive in oxidation-reduction reactions.
Uniqueness: 4-Hydroxy-3,5-diiodobenzyl alcohol is unique due to the presence of both hydroxyl and iodine groups, which confer distinct reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(hydroxymethyl)-2,6-diiodophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXBYCZCWPIBRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453647 |
Source
|
Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37987-26-1 |
Source
|
Record name | 4-(Hydroxymethyl)-2,6-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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